6-Methyleneandrost-4-ene-3,17-dione
CAS No.: 19457-55-7
Cat. No.: VC21348102
Molecular Formula: C20H26O2
Molecular Weight: 298.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 19457-55-7 |
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Molecular Formula | C20H26O2 |
Molecular Weight | 298.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 |
Standard InChI Key | KQRGETZTRARSMA-DAELLWKTSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C |
SMILES | CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C |
Appearance | White to Pale Yellow Solid |
Chemical Identity and Structure
6-Methyleneandrost-4-ene-3,17-dione (C₂₀H₂₆O₂) is a synthetic steroid compound with a molecular weight of 298.42 . The compound features a 6-methylene modification to the androstane backbone, accompanied by ketone groups at positions 3 and 17 . This unique structural arrangement contributes to its specific biological activity and synthetic utility.
The compound has several synonyms in scientific literature including:
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6-Methylideneandrost-4-ene-3,17-dione
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6-Methylene-4-androsten-3,17-dione
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Exemestane Impurity E
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Exemestane Related Compound A
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Androst-4-ene-3,17-dione-6-methylene
Structural Characteristics
The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione exhibits several interesting conformational features. X-ray crystallographic analysis reveals that:
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The steroid A ring approximates a sofa (or envelope) conformation, with the methylene group adjacent to the B ring lying out of plane with the other atoms
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The B and C rings display slightly flattened chair conformations
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The D ring adopts an envelope conformation, with the CH group forming the flap
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The molecule contains a C4═C5 double bond that influences the conformation of ring A
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The 6-methylene group occupies a beta equatorial position with an angle of 63.8(2)°
Physical Properties and Molecular Interactions
The compound features several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions.
Crystal Structure and Intermolecular Forces
In crystalline form, 6-Methyleneandrost-4-ene-3,17-dione exhibits specific intermolecular interactions that contribute to its solid-state organization. Molecules are linked by two distinct C—H⋯O hydrogen bonds, involving acidic hydrogen atoms positioned near the C═C and C═O double bonds . These hydrogen bonding patterns play an important role in the compound's crystal packing arrangement.
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the structural features of 6-Methyleneandrost-4-ene-3,17-dione. The following table summarizes key spectroscopic data:
Spectroscopic Method | Observed Features | Values |
---|---|---|
Infrared (IR) | =C–H stretching | 3084 cm⁻¹ |
C₁₇=O stretching | 1738 cm⁻¹ | |
C₃=O stretching | 1671 cm⁻¹ | |
C═C stretching | 1599 cm⁻¹ | |
Melting Point | 435–437 K (literature: 440 K) |
The spectroscopic profile confirms the presence of key functional groups including the methylene group at position 6 and the ketone functionalities at positions 3 and 17 .
Synthesis and Preparation
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves a specific chemical procedure that begins with androstenedione as the starting material.
Synthetic Methodology
The preparation follows a procedure described by Annen et al. (1982) which involves the following steps:
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Creation of a reaction mixture containing:
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Dropwise addition of additional phosphoryl chloride (1.9 cm³, 20.0 mmol) over a period of 3.5 hours
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Cooling to room temperature followed by neutralization with saturated sodium carbonate solution
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Extraction with chloroform (200 cm³) and washing with water (4×100 cm³)
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Purification via silica gel 60 column chromatography using hexane/diethyl ether as eluent
This procedure reportedly yields pure 6-Methyleneandrost-4-ene-3,17-dione with a yield of approximately 17% .
Crystallization and Purification
For X-ray crystallographic studies and highest purity requirements, the compound can be crystallized through slow evaporation from acetone/n-hexane solvent system . This crystallization method produces crystals suitable for structural analysis and ensures high chemical purity.
Biological Significance and Applications
6-Methyleneandrost-4-ene-3,17-dione possesses significant biological relevance, particularly in the context of breast cancer research and treatment.
Role in Drug Development
The compound represents a key synthetic precursor of exemestane, which is recognized as one of the most potent steroid aromatase inhibitors clinically used in breast cancer treatment . Aromatase inhibitors function by preventing the conversion of androgens to estrogens, thereby reducing estrogen levels in the body – a critical intervention for hormone-dependent breast cancers.
Structure-Activity Relationships
As the 6-methylene derivative of androstenedione (the natural substrate of aromatase), this compound provides valuable insights into the structural requirements for aromatase inhibition. X-ray crystallographic studies of this compound contribute to the elucidation of structural features needed for antitumor activity .
The compound presents a unique structural modification compared to naturally occurring androgens, featuring:
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A methylene group at position 6 of the androstane backbone
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Ketone groups at positions 3 and 17
These structural elements contribute to the compound's biological activity profile, particularly its influence on androgen receptor interactions .
Research Applications
Beyond its role as an exemestane precursor, 6-Methyleneandrost-4-ene-3,17-dione serves multiple purposes in biochemical and pharmacological research.
Biochemical Research
The compound is utilized in biochemical studies investigating:
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Androgen receptor interactions
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Steroid metabolism pathways
Pharmaceutical Quality Control
Chemical Identifiers and Database Information
To facilitate cross-referencing and identification across chemical databases, 6-Methyleneandrost-4-ene-3,17-dione is associated with several standardized identifiers:
Identifier Type | Value |
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CAS Number | 19457-55-7 |
Molecular Formula | C₂₀H₂₆O₂ |
InChI | InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 |
InChI Key | KQRGETZTRARSMA-DAELLWKTSA-N |
SMILES | O=C1C=C2C(=C)CC3C4CCC(=O)C4(C)CCC3C2(C)CC1 |
These identifiers ensure unambiguous identification of the compound across scientific literature and chemical databases .
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